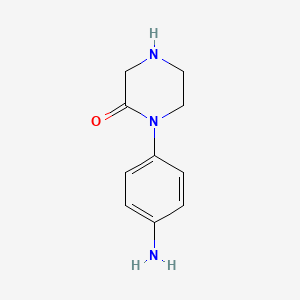

1-(4-Aminophenyl)piperazin-2-one

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-aminophenyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULQTIPGVGXHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80695670 | |

| Record name | 1-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022128-82-0 | |

| Record name | 1-(4-Aminophenyl)-2-piperazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Piperazinone Scaffolds in Medicinal Chemistry and Organic Synthesis

The piperazinone core, a six-membered heterocyclic ring containing two nitrogen atoms and a carbonyl group, is recognized as a "privileged structure" in medicinal chemistry. bohrium.comnih.gov This designation stems from its frequent appearance in a wide array of biologically active molecules and its ability to serve as a versatile scaffold for the development of new therapeutic agents. nih.gov Piperazinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. nih.govnih.govwisdomlib.org

The structural features of the piperazinone ring contribute significantly to its utility in drug design. The presence of nitrogen atoms allows for modifications that can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, which are crucial for interacting with biological targets. nih.gov Furthermore, the relative rigidity of the ring system provides a defined three-dimensional arrangement for appended functional groups, aiding in the optimization of binding affinity and selectivity for specific enzymes or receptors. mdpi.com

In organic synthesis, the development of efficient methods for constructing the piperazinone ring is an active area of research. bohrium.comthieme.deresearchgate.net Modern synthetic strategies, including cascade reactions and multicomponent reactions, have been developed to allow for the rapid and diverse synthesis of piperazinone derivatives from simple starting materials. bohrium.comthieme.de These advancements facilitate the creation of large libraries of compounds for high-throughput screening and drug discovery programs.

Significance of the 1 4 Aminophenyl Piperazin 2 One Moiety in Advanced Chemical Architectures

The specific structure of 1-(4-Aminophenyl)piperazin-2-one, which features an aminophenyl group attached to one of the nitrogen atoms of the piperazinone ring, presents distinct advantages for the construction of more complex and advanced chemical architectures. The significance of this moiety lies in the combination of the established piperazinone scaffold with the versatile functionality of the aminophenyl group.

The primary amine (-NH2) on the phenyl ring serves as a key reactive handle for a variety of chemical transformations. This functional group can readily participate in reactions such as acylation, alkylation, sulfonylation, and diazotization, allowing for the covalent attachment of diverse molecular fragments. This synthetic versatility enables medicinal chemists to systematically modify the structure of the parent molecule, a process central to structure-activity relationship (SAR) studies and the optimization of lead compounds.

The aminophenyl group itself is a common feature in many pharmacologically active agents. researchgate.net Its presence can influence the electronic properties of the molecule and provide additional points of interaction with biological targets, such as hydrogen bonding or pi-stacking interactions. By integrating this group into the piperazinone framework, this compound acts as a valuable building block, or synthon, for creating novel derivatives with potentially enhanced biological activity or improved pharmacokinetic profiles.

Historical Context and Evolution of Piperazine Based Research

Established Synthetic Routes to the 1-(4-Aminophenyl)piperazin-2-one Core

The traditional synthesis of the this compound core often relies on multi-step sequences involving the formation of the piperazinone ring from linear precursors. A common strategy involves the cyclization of an N-substituted ethylenediamine (B42938) derivative. For instance, a typical route might begin with the reaction of 1-(4-nitrophenyl)piperazine (B103982) with a suitable two-carbon electrophile, such as chloroacetyl chloride, followed by an intramolecular nucleophilic substitution to form the piperazin-2-one (B30754) ring. The final step would then be the reduction of the nitro group to the desired amine.

Another established pathway involves building the piperazine ring from an aniline (B41778) precursor and a dihaloethane derivative. nih.gov A method for preparing the related compound 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) starts with 4-hydroxyaniline, which undergoes cyclization with dichloroethylamine hydrochloride. patsnap.com This is followed by a coupling reaction with 4-nitrochlorobenzene and subsequent reduction of the nitro group. patsnap.com While this specific patent focuses on a piperazine rather than a piperazinone, the initial steps of arylating a piperazine core are fundamental and can be adapted. For example, reacting a pre-formed piperazin-2-one with a protected p-halonitrobenzene and then reducing the nitro group is a common industrial approach. These established methods, while reliable, can sometimes be limited by harsh reaction conditions, multiple steps, and the generation of significant waste. patsnap.comgoogle.com

Novel Approaches and Innovations in Piperazinone Synthesis

Recent years have seen a surge in the development of more efficient, versatile, and selective methods for synthesizing piperazinone derivatives. These innovations address the limitations of classical methods and provide access to a wider range of structurally diverse analogs.

Buchwald-Hartwig Coupling and Related Cross-Coupling Strategies

The Buchwald-Hartwig amination has become a cornerstone of modern N-aryl bond formation, offering a powerful alternative to classical methods like nucleophilic aromatic substitution. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the direct formation of the N-aryl bond between an aryl halide (or triflate) and a piperazinone. ingentaconnect.com This strategy is highly valuable for synthesizing 1-arylpiperazinone derivatives, including the precursor to this compound. mdpi.com

The reaction typically involves coupling a pre-formed piperazin-2-one with an aryl halide like 1-bromo-4-nitrobenzene, using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net The choice of ligand is critical for the reaction's success, with sterically hindered biaryl phosphine ligands often providing the best results. wikipedia.org Advances in catalyst systems have enabled these reactions to proceed under milder conditions, with shorter reaction times, and even under aerobic or solvent-free conditions, enhancing the method's efficiency and environmental friendliness. nih.govorganic-chemistry.org The subsequent reduction of the nitro group to an amine is a standard transformation. This approach has been widely adopted in the synthesis of numerous biologically active N-arylpiperazine and piperazinone compounds. ingentaconnect.comresearchgate.net

Table 1: Examples of Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Aryl Chloride | Piperazine | Pd(OAc)₂ / SPhos | NaOtBu | Toluene | up to 97% | nih.govorganic-chemistry.org |

| Aryl Bromide | Piperazine | Pd Nanoparticles | K₂CO₃ | Green Alga Extract | Good to Excellent | researchgate.net |

| Aryl Iodide | Piperazine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | High | wikipedia.org |

Cyclization and Nucleophilic Substitution Methodologies for Piperazinone Ring Formation

Modern synthetic chemistry has introduced several elegant cyclization strategies for constructing the piperazinone ring with high levels of control. These methods often provide access to complex and stereochemically defined products. nih.gov

One notable approach involves the ring-opening of activated aziridines. acs.org In a one-pot, three-component reaction, an N-activated aziridine (B145994) reacts with an aniline via an SN2-type ring-opening. The resulting intermediate then undergoes a palladium-catalyzed annulation with a propargyl carbonate to yield a highly substituted piperazine derivative with excellent stereoselectivity. acs.org

Another strategy utilizes the intramolecular cyclization of carefully designed linear precursors. For instance, a method for creating 3-substituted piperazine-2-acetic acid esters involves an initial aza-Michael reaction followed by an intramolecular SN2 ring closure to form the piperazine core. nih.gov Similarly, the ring-opening of cyclic sulfamidates with propargylic sulfonamides can generate precursors that cyclize in the presence of a gold catalyst to form tetrahydropyrazines, which can be further converted to piperazine scaffolds. organic-chemistry.org

Nucleophilic substitution reactions remain a fundamental tool. During the synthesis of 3-substituted piperazine derivatives, the substitution of a hydroxyl group can proceed through an aziridinium (B1262131) ion intermediate, leading to the formation of the desired piperazine product, sometimes accompanied by rearranged diazepane side products. nih.gov A cascade double nucleophilic substitution has also been reported as a route to piperazin-2-one derivatives. thieme-connect.com

Multi-Component Reactions in Piperazinone Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to create complex molecules, minimizing waste and operational steps. The Ugi reaction and its variants have been successfully applied to the synthesis of piperazine and piperazinone scaffolds. researchgate.net

The split-Ugi methodology is particularly well-suited for synthesizing 1,4-disubstituted piperazines. This modified four-component protocol allows for the regiochemical desymmetrization of the piperazine core in a single step without the need for protecting groups, by acylating one nitrogen and alkylating the other. nih.gov This provides rapid access to diverse libraries of potential dopamine (B1211576) receptor ligands. nih.gov A de novo synthesis of substituted morpholines and piperazines has also been developed using a tetrazole Ugi reaction followed by cyclization under basic conditions. thieme-connect.comacs.org This two-step, one-pot procedure is robust and tolerant of air and moisture. thieme-connect.com

Another powerful MCR involves the stereospecific one-pot, three-component reaction of N-activated aziridines, anilines, and propargyl carbonates, which delivers highly substituted piperazines with excellent yield and stereocontrol. acs.org

Table 2: Overview of Multi-Component Reactions in Piperazine(one) Synthesis

| MCR Type | Key Components | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Split-Ugi | Bis-secondary diamine (piperazine), acid, carbonyl, isocyanide | 1-acylated, 4-alkylated piperazines | Regioselective desymmetrization in one step | nih.gov |

| Tetrazole Ugi / Cyclization | Amine, aldehyde, isocyanide, azide, followed by base | Substituted morpholines and piperazines | Two-step, one-pot synthesis of diverse scaffolds | thieme-connect.comacs.org |

| Aziridine Ring-Opening/Annulation | N-activated aziridine, aniline, propargyl carbonate | Highly substituted piperazines | Excellent stereoselectivity (de, ee >99%) | acs.org |

Photocatalytic and Solid-Phase Synthesis Approaches for Piperazinone Derivatives

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions using visible light. mdpi.com This technology has been applied to the synthesis of piperazines through various C-H functionalization and cyclization strategies. mdpi.comresearchgate.net A visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines. organic-chemistry.orgresearchgate.net Another approach uses organic photoredox catalysis for a programmable synthesis of piperazine cores through the direct oxidation of a substrate followed by a 6-endo-trig radical cyclization with an in-situ generated imine. nih.gov UV irradiation of a suspension of semiconductor-zeolite composite catalysts has also been used to synthesize 2-methylpiperazine (B152721) from N-(β-hydroxypropyl)ethylenediamine. rsc.org

Solid-phase synthesis (SPS) is a highly effective technique for generating libraries of compounds for high-throughput screening. researchgate.net This method has been successfully applied to the synthesis of piperazinones. In one approach, an amino acid is anchored to a solid support, and a disrupted Ugi condensation is performed with an aziridine aldehyde dimer and an isonitrile. nih.govebrary.net The resulting intermediate is then reacted with various nucleophiles, and subsequent cleavage from the resin yields a diverse set of trisubstituted piperazinones. nih.gov This solid-phase method has the added advantage of producing the cis-diastereomer, which is complementary to the trans-diastereomer typically obtained in solution-phase synthesis. ebrary.net Another solid-phase method involves the N-alkylation of a resin-bound amino acid with a β-lactone, followed by coupling with an amine and then a cleavage/deprotection/cyclization step to release the piperazinone product. acs.org

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity and stereoselectivity is crucial for the efficient synthesis of specific, biologically active molecules. In the context of this compound and its analogs, these factors determine the correct placement of substituents and their three-dimensional orientation.

Regioselectivity: When synthesizing unsymmetrically substituted piperazinones, controlling which nitrogen atom reacts is paramount. The use of orthogonal protecting groups is a classic and effective strategy. For example, a piperazin-2-one can be protected at the N4 position with a Boc group, directing an N-arylation reaction like the Buchwald-Hartwig coupling exclusively to the N1 position. The Boc group can then be selectively removed. The split-Ugi MCR also provides excellent regiocontrol, selectively acylating one nitrogen and alkylating the other in a single operation. nih.gov

Stereoselectivity: The synthesis of chiral piperazinones often relies on the use of enantiomerically pure starting materials. Amino acids are common chiral building blocks. nih.govmdpi.comnih.gov For instance, chiral 3-substituted piperazine-2-acetic acid esters can be synthesized starting from chiral amino acids. nih.gov Asymmetric synthesis methods are also employed to set stereocenters with high fidelity. A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Similarly, the one-pot reaction involving aziridine ring-opening provides the final piperazine products with excellent diastereoselectivity and enantioselectivity (>99% de and ee). acs.org The stereochemical outcome can also be influenced by the reaction conditions; for example, solid-phase synthesis of piperazinones via a disrupted Ugi reaction yields cis-diastereomers, while the corresponding solution-phase reaction gives trans-products, allowing for selective access to different stereoisomers. ebrary.net

Methodological Advancements in Yield and Purity Optimization for this compound Synthesis

Following a comprehensive review of scientific literature, no specific, documented synthetic methodologies for this compound were identified. The synthesis of its direct precursor, 1-(4-nitrophenyl)piperazin-2-one (B3023449), and its subsequent reduction also lacks description in available research. Therefore, a discussion on the optimization of yield and purity for this specific compound cannot be provided at this time.

However, the synthesis of structurally related analogs, particularly 1-arylpiperazines and other substituted piperazin-2-ones, is well-documented. Methodologies for these related compounds often focus on two key stages: the formation of the piperazine or piperazin-2-one ring and the introduction or modification of the aryl substituent. Advancements in these areas provide a conceptual framework for potential synthetic strategies.

For analogous 1-arylpiperazines, developments have centered on improving the efficiency of N-arylation reactions and the subsequent reduction of nitroaryl precursors. For instance, palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful tool for forming the aryl-nitrogen bond, offering high yields and applicability to a wide range of substrates. chemicalbook.com Optimization of this process often involves fine-tuning the palladium catalyst, ligand, base, and solvent system to maximize conversion and minimize side products.

The critical step of reducing a nitro group on an arylpiperazine ring to the corresponding amine is typically achieved through catalytic hydrogenation. mdpi.com Research in this area has focused on optimizing catalyst selection (e.g., Palladium on carbon, Platinum oxide), reaction pressure, and temperature to achieve high yields and purity while avoiding over-reduction or side reactions. mdpi.comacs.org

Purification strategies for related amino-aryl compounds often involve crystallization and chromatographic techniques. mdpi.com Optimization of purity is achieved by carefully controlling the pH during workup and crystallization to selectively precipitate the desired product, followed by washing with appropriate solvents to remove impurities. mdpi.com

While these advancements apply to structurally similar molecules, their direct applicability to the synthesis of this compound remains speculative without dedicated experimental data. The unique electronic and steric properties of the piperazin-2-one ring system compared to a piperazine ring would necessitate specific optimization of any potential synthetic route.

Broad Spectrum of Biological Activities Associated with Piperazinone Derivatives

The versatility of the piperazinone and piperazine scaffold has made it a privileged structure in drug discovery. nih.gov By modifying the substituents on the piperazine or piperazinone nucleus, researchers can develop molecules with varied therapeutic potentials, including anticancer, antiviral, anti-inflammatory, and central nervous system activities. nih.govresearchgate.net

Piperazine and its derivatives have demonstrated significant potential as antimicrobial and antifungal agents. researchgate.net The structural framework of piperazine is a key component in the development of new antibacterial drugs, such as the fluoroquinolone antibiotic ciprofloxacin. nih.gov

Research has shown that newly synthesized piperazine derivatives exhibit activity against a wide range of pathogens. nih.gov For instance, a series of substituted phenyl acetamide (B32628) piperazine derivatives were evaluated for their activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. derpharmachemica.com One compound in this series also showed notable antifungal activity against Aspergillus niger. derpharmachemica.com Other studies have confirmed the efficacy of piperazine derivatives against various bacterial and fungal strains, including Candida albicans, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netderpharmachemica.com The introduction of a nitrophenyl substituent at the fourth position of the piperazine ring has been found to enhance both antibacterial and antifungal activity. nih.gov

Below is a table summarizing the antimicrobial and antifungal activities of various piperazine derivatives.

| Derivative Class | Tested Against | Standard Drug (for comparison) | Observed Activity |

| Substituted phenyl acetamide piperazines | Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa | Ciprofloxacin | Significant antibacterial activity |

| Substituted phenyl acetamide piperazines | Candida albicans, Aspergillus niger | Griseofulvin | Good antifungal activity against A. niger derpharmachemica.com |

| Substituted piperazines | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | Gentamicin | Significant activity against bacterial strains derpharmachemica.com |

| Substituted piperazines | Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Not specified | Less active against tested fungi derpharmachemica.com |

| Piperazine Dithiocarbamates | Enterococcus faecalis, Pseudomonas aeruginosa | Not specified | Moderate antimicrobial activity apjhs.com |

| Nitrophenyl-substituted piperazines | Gram-positive bacteria (Staphylococcus, Micrococcus, Bacillus), Gram-negative bacteria (Enterobacteriaceae), Candida spp. | Not specified | Significant antibacterial and high fungistatic activity nih.gov |

This table is for informational purposes and is based on available research data.

The piperazinone and piperazine scaffolds are prominent in the development of new anticancer agents. nih.govnih.gov A variety of derivatives have been synthesized and evaluated for their ability to inhibit the growth of numerous cancer cell lines. sid.irscispace.comtandfonline.com

In one study, a series of piperazin-2-one derivatives were developed and tested for their cytotoxic effects. sid.ir These compounds were evaluated against human colorectal adenocarcinoma (HT29) and lung carcinoma (A549) cell lines. sid.ir Similarly, other research has focused on benzothiazole-piperazine derivatives, which have shown potent cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. scispace.comtandfonline.com Further investigation into the mechanism of action revealed that some of these compounds induce apoptosis, a form of programmed cell death, and can cause cell cycle arrest, thereby preventing cancer cells from proliferating. scispace.comtandfonline.com For example, one highly cytotoxic benzothiazole-piperazine derivative was found to cause apoptosis by arresting the cell cycle in the subG1 phase. tandfonline.com

The following table details the cytotoxic activities of various piperazinone and piperazine derivatives against different cancer cell lines.

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

| Piperazin-2-one derivatives | HT29 (colorectal), A549 (lung) | Cytotoxic activity sid.ir |

| Benzothiazole-piperazine derivatives | HUH-7 (hepatocellular), MCF-7 (breast), HCT-116 (colorectal) | High cytotoxic activity scispace.comtandfonline.com |

| Benzothiazole-piperazine derivative (1d) | HUH-7, MCF-7, HCT-116 | Induces apoptosis via subG1 cell cycle arrest tandfonline.com |

| Piperazine ring carrying nucleoside analogues | Various cancer cell lines | Induction of senescence-associated cell death scispace.comtandfonline.com |

| TADDOL-derived and trifluoromethyl-substituted piperazin-2-ones | HUH7 (hepatocellular), AKH12, DAOY (medulloblastoma), UW228-2, D283, D425, U251 (glioblastoma) | Significant effect on cell viability, induces apoptosis nih.govresearchgate.net |

| Combretastatin-A4 linked sulphonyl piperazine derivative | A549 (lung) and other cell lines | Remarkable cytotoxicity, inhibits tubulin assembly nih.gov |

This table is for informational purposes and is based on available research data.

Piperazine derivatives are well-established for their significant effects on the central nervous system. nih.govacs.orgnih.gov Many compounds containing the piperazine moiety have been developed for therapeutic use as antipsychotic, antidepressant, and anxiolytic agents. researchgate.netnih.gov The pharmacological activity of these derivatives often involves the modulation of monoamine neurochemical pathways. researchgate.netnih.gov

Several studies have highlighted the potential of piperazine analogues in treating anxiety and depressive disorders. silae.it For instance, compounds like Trifluoromethylphenylpiperazine (TFMMPP) and m-chlorophenylpiperazine act as agonists at 5-HT1A receptors, which is a known mechanism for producing anxiolytic effects. silae.it The development of drugs such as clozapine (B1669256) (antipsychotic), vortioxetine (B1682262) (antidepressant), and buspirone (B1668070) (anxiolytic) further underscores the therapeutic importance of the piperazine structure in neuropharmacology. researchgate.netnih.gov

The anti-inflammatory properties of piperazine derivatives have attracted considerable research interest. wisdomlib.org Certain compounds based on this scaffold have shown the ability to modulate the body's inflammatory response. wisdomlib.orgnih.gov

One study investigated a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), and found that it reduced paw edema induced by carrageenan. nih.gov The mechanism for this effect involved the reduction of cell migration and the levels of pro-inflammatory cytokines, specifically interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.gov Other novel piperazine derivatives have also demonstrated noteworthy anti-inflammatory activity by inhibiting the production of nitrite (B80452) and TNF-α. nih.gov These findings suggest that piperazine-based compounds could be valuable in addressing inflammatory conditions. wisdomlib.org

The piperazine scaffold is a key component in the development of antiviral agents. arabjchem.orgresearchgate.net Derivatives have been investigated for their activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Chikungunya virus (CHIKV). arabjchem.orgnih.gov

Research has shown that derivatives incorporating a 2-piperazinone scaffold can exhibit prominent anti-HIV activity. arabjchem.orgresearchgate.net One such phenylalanine derivative with a 2-piperazinone moiety was found to have significantly better anti-HIV activity than the standard compound PF-74. arabjchem.org In the context of other viruses, piperazine itself has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting its potential as a lead structure for designing new alphaviral inhibitors. nih.gov More recently, trisubstituted piperazine derivatives have been developed as potent inhibitors of the SARS-CoV-2 main protease (Mpro), with some showing antiviral activity comparable to Nirmatrelvir. acs.org

The therapeutic potential of piperazine derivatives extends beyond the areas previously mentioned. nih.govtandfonline.com The versatility of the piperazine ring allows for its incorporation into molecules designed for a wide range of other pharmacological applications. tandfonline.com

Research has identified piperazine derivatives with potential as antihistamines, cardio-protective agents, and anti-tuberculosis agents. nih.govtandfonline.com For example, one novel derivative, PD-1, exhibited significant antihistamine activity by reducing histamine (B1213489) levels. nih.gov Furthermore, a series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidant properties. nih.gov One compound from this series, 9r, was found to protect cells from oxidative damage by decreasing the production of reactive oxygen species (ROS) and stabilizing mitochondrial membrane potential, suggesting its potential for treating diseases caused by oxidative stress. nih.gov

In Vitro Biological Activity Assessments of this compound Derivatives

No data is available in the searched scientific literature regarding the in vitro biological activity of this compound derivatives.

In Vivo Efficacy Studies and Preclinical Evaluation of this compound Derivatives

No data is available in the searched scientific literature regarding the in vivo efficacy or preclinical evaluation of this compound derivatives.

Elucidation of Molecular Mechanisms of Action for 1 4 Aminophenyl Piperazin 2 One Derivatives

Receptor Binding and Ligand-Target Interactions of Piperazinone Derivatives

The piperazine (B1678402) nucleus is a common scaffold in many pharmacologically active compounds, enabling interaction with numerous receptors and enzymes. Derivatives of 1-(4-aminophenyl)piperazin-2-one are no exception, demonstrating a broad range of binding activities that are fundamental to their mechanisms of action.

Piperazine derivatives are well-documented for their activity on various neurotransmitter receptors, which is a cornerstone of their application in neuroscience and beyond. ijrrjournal.com The specific nature of the substituents on the piperazine ring dictates the affinity and selectivity for these receptors.

Serotonin (B10506) Receptors: The piperazine moiety is a key structural feature in many ligands for serotonin (5-HT) receptors. For instance, N4-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine have been synthesized and tested for their affinity for the 5-HT1A receptor. researchgate.net Studies show that increasing the lipophilicity of these derivatives can considerably increase their affinity for this receptor subtype. researchgate.net Other derivatives, such as 1-[2-(4-methoxyphenyl)phenyl]piperazine, have shown agonist properties at the 5-HT7 receptor. ijrrjournal.com

Dopamine (B1211576) Receptors: Phenylpiperazine derivatives have been extensively studied as ligands for dopamine receptors, particularly the D3 and D4 subtypes. Structure-activity relationship (SAR) studies on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed high affinity and selectivity for the dopamine D4 receptor. nih.gov Similarly, hybrid molecules combining aminotetralin and arylpiperazine fragments have yielded potent and selective agonists for the D3 receptor. nih.gov The selectivity for D3 over D2 receptors can be finely tuned by N-substitution on the piperazine ring, with linkers such as an amide or methylene (B1212753) group to a heterocyclic moiety maintaining high affinity. nih.gov

Adrenergic Receptors: Certain piperazine derivatives have been shown to interact with adrenergic receptors. A study on a piperazine derivative of 2-aminotetralin indicated that its hypotensive action involves both α- and β-adrenergic receptors. nih.gov This highlights the potential for piperazinone compounds to modulate the adrenergic system, which is crucial for regulating blood pressure and other physiological functions.

GABA Receptors: The piperazine scaffold can also modulate the activity of γ-aminobutyric acid (GABA) type A (GABA-A) receptors. ijrrjournal.com Piperine, a compound containing a related piperidine (B6355638) ring, has been shown to modulate GABA-A receptors, suggesting a potential binding site that involves the α and β subunits. nih.govnih.gov This interaction is expected to induce inhibitory synaptic neurotransmission, leading to effects such as anxiolysis and sedation. nih.gov

Table 1: Interaction of Piperazine Derivatives with Neurotransmitter Receptors This table is interactive. You can sort and filter the data.

| Derivative Class | Receptor Target | Observed Effect | Reference |

|---|---|---|---|

| N4-imidoethyl derivatives of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine | 5-HT1A | Ligand binding, affinity increases with lipophilicity. | researchgate.net |

| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives | Dopamine D4 | High affinity and selective ligand binding. | nih.gov |

| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series | Dopamine D3 | High affinity and selective agonist activity. | nih.gov |

| Piperazine derivative of 2-aminotetralin | α- and β-Adrenergic | Receptor modulation contributing to hypotensive action. | nih.gov |

| Piperine (related structure) | GABA-A | Positive allosteric modulation. | nih.govnih.gov |

Enzyme Inhibition and Activation Pathways (e.g., Lanosterol 14α-demethylase, COX enzymes, NADH:ubiquinone oxidoreductase, DNA Gyrase, DNA Topoisomerase IV)

Beyond receptor binding, piperazinone derivatives are potent modulators of various enzymatic pathways, contributing to their diverse pharmacological profiles, from antifungal to antibacterial and anti-inflammatory activities.

Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is a critical target for antifungal agents. nih.gov The compound 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine (B109296) is a known intermediate in the synthesis of posaconazole, a potent triazole antifungal drug that inhibits CYP51. nih.govatompharma.co.in Inhibition of this enzyme disrupts the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane, leading to fungal cell death. nih.govbohrium.com The development of dual inhibitors targeting both CYP51 and histone deacetylase (HDAC) represents a promising strategy to combat drug-resistant fungal infections. nih.gov

COX Enzymes: Cyclooxygenase (COX) enzymes are key to the inflammatory pathway. Certain phenylpiperazine derivatives of 1,4-benzodioxan have been identified as new and selective inhibitors of COX-2. nih.gov Computational docking studies have confirmed that these compounds interact with key residues in the active site of the COX-2 enzyme. nih.gov The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. researchgate.net

NADH:ubiquinone oxidoreductase (Complex I): This enzyme is the first and largest complex in the mitochondrial electron transport chain. Based on structural similarities to known inhibitors, a series of piperazine derivatives were synthesized and found to be potent, nanomolar-level inhibitors of mitochondrial Complex I. nih.govnih.gov Their mechanism, however, appears to differ from traditional Complex I inhibitors, suggesting a new mode of action. nih.gov Photoaffinity labeling studies revealed that these piperazine compounds bind to the 49 kDa subunit of the complex. nih.govnih.gov

DNA Gyrase and DNA Topoisomerase IV: These bacterial enzymes are essential for DNA replication and are well-established targets for antibacterial agents. researchgate.net Quinolone antibiotics, such as ciprofloxacin, often incorporate a piperazine ring and function by inhibiting these topoisomerases. nih.govnih.gov Norfloxacin, for example, preferentially targets Topoisomerase IV in Staphylococcus aureus, converting it into a toxic adduct on the DNA. nih.govnih.gov Novel N-phenylpyrrolamide inhibitors containing a piperazine moiety have also shown potent, low nanomolar inhibition of E. coli DNA gyrase and Topoisomerase IV, with high selectivity against human topoisomerase IIα. nih.gov

Table 2: Enzyme Inhibition by Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Enzyme Target | Derivative Class | Mechanism/Effect | Reference |

|---|---|---|---|

| Lanosterol 14α-demethylase (CYP51) | 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine (Posaconazole intermediate) | Inhibition of ergosterol biosynthesis. | nih.govatompharma.co.in |

| Cyclooxygenase-2 (COX-2) | Phenylpiperazine derivatives of 1,4-benzodioxan | Selective inhibition of the enzyme's active site. | nih.gov |

| NADH:ubiquinone oxidoreductase | Synthetic piperazine derivatives | Potent inhibition, binding to the 49 kDa subunit. | nih.govnih.gov |

| DNA Gyrase / Topoisomerase IV | Quinolone and N-phenylpyrrolamide derivatives | Inhibition of enzyme activity, formation of poisonous DNA adducts. | nih.govnih.govnih.gov |

Interference with Cellular Signaling Pathways by Piperazinone Derivatives

The interaction of piperazinone derivatives with receptors and enzymes initiates a cascade of events that interfere with various intracellular signaling pathways. This interference is often the ultimate mechanism behind their observed cellular effects, such as inducing apoptosis in cancer cells.

Studies on novel piperazine derivatives have shown potent anticancer activity by inhibiting multiple signaling pathways simultaneously. One such derivative was found to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis by targeting the PI3K/AKT pathway, Src family kinases, and the BCR-ABL pathway. nih.gov The inhibition of the PI3K/AKT pathway, a critical regulator of cell proliferation and survival, was evidenced by the downregulation of the PI3K p85beta protein and a severe reduction in AKT phosphorylation. nih.gov

Another piperazine compound, identified as PCC, demonstrated the ability to induce both the extrinsic and intrinsic apoptotic pathways in liver cancer cells. nih.gov This was achieved through the activation of caspases 8, 9, and 3/7, an increase in the expression of the tumor suppressor p53, and modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria. nih.gov

Mechanisms of Selectivity and Specificity of this compound Analogs

The selectivity and specificity of this compound analogs for their molecular targets are governed by their three-dimensional structure and the nature of their chemical substituents. Structure-activity relationship (SAR) studies are crucial for understanding these mechanisms.

For example, in the context of dopamine receptor ligands, the selectivity for the D3 subtype over the D2 subtype can be enhanced through specific substitutions on the arylpiperazine fragment. nih.gov The nature of the linker connecting the piperazine to other moieties is also critical; linkers like amides or methylene groups can help maintain high affinity and selectivity. nih.gov

The choice between a piperazine and a piperidine ring can dramatically alter receptor selectivity. In a study of dual-acting ligands, replacing a piperazine ring with a piperidine ring drastically increased affinity for the sigma-1 receptor while maintaining high affinity for the histamine (B1213489) H3 receptor, highlighting the piperidine moiety as a critical structural element for this dual activity. nih.gov

Furthermore, SAR studies on inhibitors of human equilibrative nucleoside transporters (ENTs) showed that modifications to the N-naphthalene and fluorophenyl moieties of a lead piperazine compound resulted in analogs with varying selectivity for ENT1 and ENT2. frontiersin.org These findings demonstrate that subtle structural changes can precisely modulate the interaction of piperazinone derivatives with their biological targets, allowing for the rational design of compounds with desired selectivity profiles.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 4 Aminophenyl Piperazin 2 One Analogues

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological activity and selectivity of 1-(4-aminophenyl)piperazin-2-one analogues are highly sensitive to modifications at three key positions: the aminophenyl moiety, the piperazinone ring itself, and the linker or side chain regions.

The aminophenyl group is a critical pharmacophoric element in many piperazinone derivatives. Its primary amine provides a key interaction point, often forming hydrogen bonds with target proteins. The aromatic ring itself can engage in various interactions, including pi-stacking and hydrophobic interactions.

Research on related N-arylpiperazine structures has consistently shown that the nature and position of substituents on the phenyl ring significantly modulate pharmacological activity. For instance, in a series of antimycobacterial agents, electron-withdrawing and lipophilic substituents on the phenyl ring were found to notably influence efficacy. mdpi.com Similarly, studies on dual inhibitors of serotonin (B10506) and noradrenaline reuptake demonstrated that substitutions on the phenyl rings led to variations in potency against the transporters. lookchem.com

In the context of dual H3/σ1 receptor antagonists, the replacement of a piperidine (B6355638) moiety with a piperazine (B1678402), which is structurally related to the core of this compound, drastically altered the affinity for the sigma-1 (σ1) receptor, highlighting the sensitivity of the aryl-heterocycle connection. nih.gov For example, comparing two compounds where the only significant change was piperazine versus piperidine, the affinity for the hH3R remained high (Ki = 3.17 nM and 7.70 nM, respectively), but the σ1R affinity plummeted from 3.64 nM for the piperidine analogue to 1531 nM for the piperazine analogue. nih.gov

Furthermore, in the development of tubulin polymerization inhibitors, arylamide derivatives featuring a piperazine moiety showed potent anticancer activity. nih.gov The specific substitution pattern on the aryl group was crucial for achieving nanomolar inhibitory concentrations against various cancer cell lines. nih.gov

The piperazinone ring is a privileged scaffold in drug discovery, valued for its structural and conformational characteristics. nih.govnih.gov It serves as a central hub to orient functional groups in the correct three-dimensional space for optimal interaction with biological targets. nih.gov Modifications to this ring, such as substitution on its carbon atoms or replacement with other heterocyclic systems, can have profound effects on activity.

Studies have shown that replacing the piperazine ring with a morpholine (B109124) or pyrrolidine (B122466) group can lead to a significant decrease in biological activity, underscoring the importance of the two nitrogen atoms in the piperazine structure. nih.govtandfonline.com In contrast, expanding the ring to a homopiperazine (B121016) has, in some cases, significantly improved antitumor activity. nih.govtandfonline.com

While approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, recent advances in C-H functionalization have allowed for modifications directly on the carbon atoms of the ring. mdpi.com These modifications can introduce new chiral centers and alter the conformational rigidity and vectoral presentation of appended functional groups, thereby influencing biological activity. For instance, the synthesis of α-functionalized piperazines has been achieved with good diastereocontrol, opening new avenues for exploring chemical space. mdpi.com The endocyclic carbonyl group of the piperazin-2-one (B30754) structure itself is a key feature, distinguishing it from a simple piperazine and influencing its electronic properties and hydrogen bonding capabilities. nih.gov

In studies of narcotic agonists and antagonists based on a 1-substituted 4-(1,2-diphenylethyl)piperazine scaffold, the nature of the substituent on the piperazine nitrogen was critical. nih.gov The (S)-(+) enantiomers consistently showed stronger analgesic activity, with the most potent analogue being 105 times more powerful than morphine, demonstrating the high degree of stereoselectivity and the impact of the side chain's structure. nih.gov

In the context of antimycobacterial agents, bulky, lipophilic moieties attached to the piperazin-1,4-diyl heterocycle paradoxically improved activity, while specific substitutions on the phenyl ring decreased it. mdpi.com This highlights the complex interplay between different parts of the molecule. For tubulin polymerization inhibitors, a series of novel arylamide derivatives containing a piperazine moiety were designed, and the side chains were systematically varied. nih.gov One compound, 16f (MY-1121) , emerged with potent liver cancer inhibitory activity, showing IC50 values as low as 89.42 nM, illustrating the success of side chain optimization. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For piperazinone derivatives, QSAR studies provide valuable insights for designing more potent inhibitors.

A study on piperazine and keto piperazine derivatives as renin inhibitors developed a robust QSAR model. openpharmaceuticalsciencesjournal.com The model indicated that constitutional descriptors, specifically the Sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO), play a vital role in the binding of these ligands to the renin enzyme. openpharmaceuticalsciencesjournal.com The statistical quality of the best model was high, with a correlation coefficient (R²) of 0.846 and a predictive R² of 0.821, indicating its reliability for predicting the activity of new compounds. openpharmaceuticalsciencesjournal.com

QSAR models are often developed using various statistical methods, such as Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Artificial Neural Networks (ANN). nih.gov These models can help identify the key physicochemical, electronic, topological, and spatial features that govern the activity of the compounds, thereby guiding the rational design of new, more effective analogues. nih.govnih.gov

Computational Chemistry and Molecular Modeling in 1 4 Aminophenyl Piperazin 2 One Research

Molecular Docking Studies for Target Identification and Binding Mode Prediction of Piperazinone Derivatives

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is instrumental in identifying potential biological targets for piperazinone derivatives and elucidating the specific interactions that govern their binding affinity.

In the context of piperazinone research, molecular docking studies have been employed to investigate their interactions with a variety of receptors. For instance, studies on similar piperazine-containing scaffolds have demonstrated their potential to bind to targets such as DNA topoisomerase II, which is crucial in cancer therapy. mdpi.com The docking process involves generating a grid around the active site of the target protein and then systematically evaluating different ligand conformations and orientations within this grid. nih.gov The quality of the docking poses is assessed using scoring functions that estimate the binding free energy. mdpi.com

Detailed analysis of the docking results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are critical for ligand recognition and binding. mdpi.comacs.org For example, in studies of piperazine (B1678402) derivatives targeting the sigma-1 receptor, molecular docking identified crucial salt bridge formations and hydrophobic interactions that contribute to high binding affinity. acs.orgnih.gov These insights are invaluable for understanding the structure-activity relationships (SAR) of piperazinone derivatives and for guiding the rational design of new analogues with improved potency and selectivity. The visual inspection of the top-ranked docking poses, often performed using software like PyMOL, allows researchers to gain a three-dimensional understanding of the ligand-receptor complex. nih.gov

Table 1: Examples of Molecular Docking Studies on Piperazine Derivatives

| Derivative Class | Target Protein | Key Interactions Observed | Reference |

| Phenylpiperazine derivatives | DNA Topoisomerase IIα | Hydrogen bonds with Asp residues, minor groove binding | mdpi.com |

| Piperazine/Piperidine (B6355638) derivatives | Sigma-1 Receptor | Salt bridge with Asp56, electrostatic interactions, hydrophobic interactions | acs.orgnih.gov |

| 1-Amidino-4-phenylpiperazines | Human TAAR1 Receptor | Salt bridge with Aspartic acid, π–π stacking, van der Waals contacts | nih.gov |

| Pyrazine-linked 2-aminobenzamides | Histone Deacetylases (HDACs) | Coordination with zinc ion in the active site | nih.gov |

This table is illustrative and may not directly involve 1-(4-Aminophenyl)piperazin-2-one but showcases the application of molecular docking to similar piperazine-containing structures.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of conformational changes and the stability of the complex over time. nih.govresearchgate.net MD simulations are crucial for validating the binding poses predicted by docking and for gaining a deeper understanding of the energetic and structural factors that contribute to ligand binding. nih.govresearchgate.net

In the study of piperazinone derivatives, MD simulations can be used to analyze the flexibility of the ligand and the receptor, as well as the persistence of key intermolecular interactions identified in docking studies. acs.orgnih.gov The simulations involve solving Newton's equations of motion for all atoms in the system, providing a trajectory of atomic positions and velocities over a specific time period. nih.govmdpi.com The stability of the ligand-receptor complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. researchgate.net

MD simulations have been successfully applied to study the binding of piperazine-containing ligands to various targets, such as the sigma-1 receptor and transthyretin. nih.govmdpi.com These studies have revealed the importance of specific amino acid residues in maintaining a stable binding interaction and have helped to rationalize the observed binding affinities. nih.govmdpi.com Furthermore, MD simulations can provide insights into the conformational flexibility of the piperazine ring itself, which can influence its interaction with the binding pocket. mdpi.com The results of MD simulations can also be used to calculate binding free energies, providing a more accurate prediction of ligand potency. researchgate.net

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Receptor Complexes

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the ligand's binding pose and the overall protein structure. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue around its average position. | Identifies flexible regions of the protein and the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over time. | Highlights the key hydrogen bonding interactions that contribute to binding stability. mdpi.com |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into changes in the ligand's exposure to the solvent upon binding. mdpi.com |

| Binding Free Energy Calculation (e.g., MM/GBSA) | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | Offers a more accurate prediction of binding affinity compared to docking scores. researchgate.net |

Pharmacophore Modeling and Virtual Screening Approaches for Piperazinone-Based Compounds

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govnih.gov A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). mdpi.com

For piperazinone-based compounds, pharmacophore models can be developed to capture the key features required for interaction with a particular target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.govnih.gov Once a robust pharmacophore model is established, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds with the potential for the desired biological activity. youtube.comyoutube.com

The development of pharmacophore models for sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives, for instance, has suggested a model with 11 distinct features that characterize the binding to their hypothetical receptor. nih.gov Such models can be instrumental in the design of new "this compound" derivatives with potentially similar activities. Virtual screening campaigns based on pharmacophore models have proven successful in identifying new lead compounds for various targets, which can then be subjected to further experimental validation. nih.gov

Table 3: Common Pharmacophoric Features and Their Significance

| Pharmacophoric Feature | Description | Role in Ligand-Receptor Interaction |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen atom to a hydrogen bond. | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic (HY) | A nonpolar region of the molecule. | Engages in hydrophobic interactions with nonpolar residues in the binding pocket. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Participates in π-π stacking or cation-π interactions with aromatic residues. |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | Forms electrostatic interactions or salt bridges with negatively charged residues. |

| Negative Ionizable (NI) | A group that is negatively charged at physiological pH. | Forms electrostatic interactions or salt bridges with positively charged residues. |

In Silico ADMET Prediction and Screening Methodologies for Piperazinone Derivatives

In addition to predicting biological activity, computational methods are extensively used to evaluate the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. nih.gov In silico ADMET prediction is a critical step in the early stages of drug discovery, as poor pharmacokinetic and safety profiles are major reasons for the failure of compounds in clinical trials. nih.gov

For piperazinone derivatives, various computational models can be employed to predict key ADMET parameters. pharmaceuticaljournal.netnih.gov These models are often based on quantitative structure-property relationships (QSPR) and use a compound's molecular structure to estimate properties such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.govfrontiersin.org Toxicity prediction models can identify potential liabilities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition). nih.govfrontiersin.org

By screening piperazinone derivatives using these in silico tools, researchers can prioritize compounds with favorable ADMET profiles for further development and identify potential issues that may need to be addressed through chemical modification. frontiersin.orgresearchgate.net For example, predictions of poor oral absorption might prompt the design of analogues with improved lipophilicity or solubility. frontiersin.org Early assessment of ADMET properties helps to reduce the attrition rate of drug candidates and focuses resources on the most promising compounds. nih.gov

Table 4: Key In Silico ADMET Properties and Their Importance in Drug Discovery

| ADMET Property | Description | Importance |

| A bsorption | Prediction of oral bioavailability, Caco-2 permeability, and human intestinal absorption. frontiersin.org | Determines how well a drug is absorbed into the bloodstream after oral administration. |

| D istribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding (PPB). | Influences the concentration of the drug at its site of action and its duration of effect. |

| M etabolism | Prediction of interaction with cytochrome P450 (CYP) enzymes (inhibition or substrate). | Affects the drug's half-life and the potential for drug-drug interactions. |

| E xcretion | Prediction of total clearance and renal organic cation transporter 2 (OCT2) substrate. | Determines how the drug and its metabolites are eliminated from the body. |

| T oxicity | Prediction of Ames mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). nih.gov | Assesses the potential for adverse effects and long-term safety risks. |

Translational Research and Drug Discovery Applications of 1 4 Aminophenyl Piperazin 2 One

Role as a Key Intermediate in Pharmaceutical Development

1-(4-Aminophenyl)piperazin-2-one is a crucial building block in the synthesis of complex pharmaceutical molecules. Its primary utility is demonstrated in the industrial-scale preparation of Apixaban, a potent and selective direct inhibitor of Factor Xa used as an anticoagulant. arkat-usa.orggoogle.comresearchgate.net The synthesis of Apixaban involves several steps where the piperazin-2-one (B30754) core is essential.

A common synthetic route starts with the reaction of 4-nitroaniline (B120555) with a 5-chloropentanoyl halide to form 1-(4-nitrophenyl)piperdin-2-one. google.com This intermediate then undergoes further modifications. One practical process involves starting with inexpensive materials like 4-chloronitrobenzene and piperidine (B6355638), which are then oxidized to form the lactam ring. researchgate.net The nitro group of the resulting 1-(4-nitrophenyl)piperazin-2-one (B3023449) derivative is subsequently reduced to an amine, yielding the this compound core structure, which is then elaborated to construct the final Apixaban molecule. arkat-usa.org Various synthetic strategies have been developed to optimize this process, aiming for cost-effectiveness and high yield by using different reagents and reaction conditions. arkat-usa.orgresearchgate.net

Beyond Apixaban, the aminophenylpiperazinone structure serves as a versatile intermediate for creating a library of compounds for drug discovery. For instance, 4-[4-(4-Aminophenyl)-1-piperazinyl]phenol, a related piperazine (B1678402) derivative, is an intermediate in the synthesis of Posaconazole, a broad-spectrum antifungal agent. chemicalbook.commolkem.com The presence of a reactive primary amine on the phenyl ring allows for a wide range of chemical modifications, making it a valuable starting point for developing new drug candidates. nih.gov

Lead Optimization and Drug Candidate Derivatization Strategies for Piperazinone Derivatives

Lead optimization is a critical process in drug discovery where a promising compound (the "lead") is chemically modified to improve its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile. patsnap.comyoutube.com The piperazinone scaffold is highly amenable to such optimization due to its structural characteristics. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies The core of lead optimization involves understanding the structure-activity relationship (SAR)—how specific changes to a molecule's structure affect its biological activity. youtube.com For piperazinone derivatives, SAR studies typically involve modifying different parts of the molecule:

The Piperazinone Ring: Alterations to the ring itself, such as adding substituents to its carbon atoms, can influence how the molecule fits into its biological target. mdpi.comresearchwithnj.com

The Phenyl Group: Substituents on the phenyl ring can modulate the electronic properties and lipophilicity of the compound, affecting both target binding and metabolic stability.

The Amine Group: The primary amine of this compound is a key point for derivatization. It can be converted into amides, sulfonamides, or other functional groups to explore interactions with the target protein and improve physicochemical properties. sid.ir

Improving Pharmacokinetic Properties The piperazine moiety, a component of the piperazinone structure, is often incorporated into drug candidates to enhance their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govresearchgate.net The nitrogen atoms in the piperazine ring can be protonated at physiological pH, which generally increases water solubility and can improve bioavailability. nih.gov Derivatization strategies focus on balancing this hydrophilicity with the lipophilicity required to cross cell membranes.

Derivatization Techniques Several chemical techniques are employed to create derivatives of piperazinone-based lead compounds:

Amide Bond Formation: Coupling carboxylic acids to the primary amine to form a wide array of amides. nih.gov

Reductive Amination: Reacting the amine with aldehydes or ketones to form new C-N bonds. nih.gov

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form N-aryl bonds. nih.gov

Nucleophilic Substitution: Using the nitrogen atoms of the piperazine ring to displace leaving groups on other molecules. nih.gov

These derivatization strategies allow medicinal chemists to systematically fine-tune the properties of piperazinone-based molecules, moving from a preliminary lead compound to a viable drug candidate. patsnap.comnih.gov

Table 1: Examples of Piperazinone Derivatization for Lead Optimization

| Lead Compound/Scaffold | Derivatization Strategy | Resulting Compound Class | Therapeutic Target/Goal |

| Piperazin-2-one | Bioisosteric replacement of imidazole (B134444) ring in L-778,123. sid.ir | Guanidine, thiourea, and hydrazide derivatives. sid.ir | Farnesyltransferase inhibitors for cancer therapy. sid.ir |

| Sulfonylurea-based piperazine | Optimization of pharmacokinetic (PK) profiles. nih.gov | Piperazine pyridazinone derivatives. nih.gov | Glucan synthase inhibitors for antifungal agents. nih.gov |

| Arylamide scaffold | Introduction of substituted piperazine moieties. nih.gov | Arylamide derivatives with aryl piperazine groups. nih.gov | Tubulin polymerization inhibitors for liver cancer. nih.gov |

Strategies for Overcoming Drug Resistance Using Piperazinone Scaffolds (e.g., Antimicrobial Resistance)

Antimicrobial resistance (AMR) is a major global health threat, creating an urgent need for novel therapeutic strategies. nih.gov One promising approach is the development of compounds that can overcome bacterial resistance mechanisms. The piperazine and piperazinone scaffolds are being actively investigated for this purpose. derpharmachemica.comapjhs.comnih.gov

Piperazine derivatives have demonstrated broad-spectrum antimicrobial activities, including antibacterial and antifungal properties. nih.govresearchgate.netnih.gov Research has focused on synthesizing novel piperazine-containing compounds and testing them against resistant microbial strains. For example, some synthesized piperazine derivatives have shown significant activity against bacteria like Staphylococcus aureus and Escherichia coli. derpharmachemica.comnih.gov

Strategies for using piperazinone scaffolds to combat drug resistance include:

Inhibition of Efflux Pumps: Efflux pumps are proteins that bacteria use to expel antibiotics, conferring resistance. Certain piperazine derivatives, such as 1-(1-naphthylmethyl)-piperazine, have been identified as inhibitors of these pumps, which can restore the efficacy of existing antibiotics. nih.gov

Disruption of Biofilms: Bacteria can form biofilms, which are communities of microbes encased in a protective matrix that are notoriously difficult for antibiotics to penetrate. nih.gov Some piperazine-based compounds have shown the ability to inhibit biofilm formation. nih.gov

Direct Antimicrobial Activity: Designing novel piperazinone derivatives that have inherent potent activity against resistant strains. This involves creating molecules that act on new bacterial targets or are not susceptible to existing resistance mechanisms. In one study, a piperazine polymer was shown to target the bacterial cytoplasmic membrane, causing leakage of cellular contents and cell death. nih.gov

The versatility of the piperazinone scaffold allows for the incorporation of various chemical groups to create hybrid molecules with enhanced antimicrobial potency. apjhs.comnih.gov For instance, linking the piperazine moiety to other known antimicrobial pharmacophores, like fluoroquinolones, has been explored to generate agents with high activity against resistant strains. nih.gov

Development of Novel Therapeutic Agents Based on the Piperazinone Scaffold

The piperazinone core is considered a "privileged scaffold" in drug discovery because it is a structural component in a wide variety of biologically active compounds targeting numerous diseases. nih.govtandfonline.comresearchgate.net Beyond its role in antimicrobial and anticoagulant drugs, this scaffold is being leveraged to develop novel agents for other therapeutic areas. nih.gov

Anticancer Agents: A significant area of research is the development of piperazinone derivatives as anticancer agents. sid.irresearchgate.net These compounds have been designed to target various mechanisms involved in cancer cell growth and survival.

Tubulin Polymerization Inhibitors: Several novel arylamide derivatives containing a piperazine moiety have been synthesized and shown to inhibit tubulin polymerization, a process essential for cell division. nih.gov Compound 16f (MY-1121) , which includes a 1-(4-chlorophenyl)piperazine (B178656) group, demonstrated potent inhibitory activity against several human cancer cell lines, particularly liver cancer cells. nih.gov

Farnesyltransferase Inhibitors (FTIs): As mentioned previously, piperazin-2-one derivatives have been designed as FTIs to interfere with signaling pathways that are crucial for tumor cell growth. sid.ir

Central Nervous System (CNS) Agents: Piperazine derivatives have a long history in the development of drugs acting on the central nervous system. The piperazinone core continues to be explored for new CNS-active agents. For example, certain 1,2,4-substituted piperazine derivatives have been investigated for their effects on dopamine (B1211576) and serotonin (B10506) release, with potential applications as 5-HT receptor agonists. nih.gov

Other Therapeutic Areas: The piperazine scaffold is a versatile building block found in drugs with a wide array of pharmacological activities, including anti-inflammatory, antiviral, antimalarial, and antidiabetic properties. nih.govnih.govresearchgate.net The ability to easily modify the piperazinone structure allows researchers to generate large libraries of diverse compounds for screening against a multitude of biological targets. researchgate.net

Table 2: Selected Novel Therapeutic Agents Based on Piperazine/Piperazinone Scaffolds

| Compound/Derivative Class | Therapeutic Area | Mechanism of Action (if known) |

| Arylamide piperazine derivatives (e.g., 16f / MY-1121) nih.gov | Anticancer (Liver Cancer) | Inhibition of tubulin polymerization. nih.gov |

| 1,2,4-substituted piperazine derivatives (e.g., MM5, MC1) nih.gov | CNS Disorders | 5-HT1A receptor agonism; modulation of dopamine and serotonin. nih.gov |

| Piperazine pyridazinone derivatives nih.gov | Antifungal | Inhibition of glucan synthase. nih.gov |

| Piperazine-containing chalcones derpharmachemica.com | Antimicrobial | Not specified. derpharmachemica.com |

Challenges and Future Directions in 1 4 Aminophenyl Piperazin 2 One Research

Addressing Selectivity and Off-Target Effects in Piperazinone-Based Drug Discovery

A major hurdle in drug development is ensuring that a compound interacts selectively with its intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. The piperazinone scaffold, like many privileged structures in medicinal chemistry, can interact with multiple targets.

For example, studies on various piperazine (B1678402) derivatives have shown that minor structural changes, such as replacing a piperazine ring with a piperidine (B6355638) ring, can significantly alter the compound's activity and selectivity profile for targets like histamine (B1213489) H3 and sigma-1 receptors. acs.org This highlights the sensitivity of the target interaction to the core structure. Off-target effects are a significant concern, with one of the most notorious being the inhibition of the hERG potassium channel, which can lead to serious cardiovascular risks. youtube.com This is a particularly relevant issue for compounds containing a basic amine and high lipophilicity, characteristics often found in piperazine derivatives. youtube.com

To address these challenges, researchers are employing several strategies:

Structure-Based Design: By understanding the three-dimensional structure of the target protein, medicinal chemists can design molecules that fit precisely into the desired binding pocket, enhancing selectivity. For instance, designing inhibitors that extend into less conserved allosteric pockets can improve selectivity over other related proteins. nih.gov

Selectivity Profiling: Systematically testing drug candidates against a wide panel of related and unrelated biological targets is crucial to identify potential off-target interactions early in the discovery process. universiteitleiden.nl Cellular profiling can assess both the potency and selectivity of compounds within a more physiologically relevant environment. universiteitleiden.nl

Physicochemical Property Optimization: Modifying the molecule's properties, such as reducing lipophilicity, can help mitigate off-target effects like hERG inhibition. youtube.com

The table below outlines common off-targets for amine-containing heterocyclic compounds and strategies to mitigate these interactions.

| Off-Target | Potential Effect | Mitigation Strategy |

| hERG Potassium Channel | Cardiac arrhythmia (Long QT syndrome) | Reduce lipophilicity; Modify the basic amine pKa; Design out key hERG pharmacophore features. youtube.com |

| Cytochrome P450 (CYP) Enzymes | Drug-drug interactions; Altered metabolism | Modify sites of metabolism on the molecule; Screen for CYP inhibition early. |

| Kinases | Various, depending on the kinase | Structure-based design for selectivity; Screen against a panel of kinases. nih.gov |

| GPCRs | Various, depending on the receptor | Systematic screening against a GPCR panel; Subtle structural modifications to tune selectivity. acs.org |

Integration of Advanced Screening Technologies in Piperazinone Research

The discovery of novel drug candidates based on the 1-(4-aminophenyl)piperazin-2-one scaffold is greatly accelerated by the use of advanced screening technologies. These methods allow for the rapid evaluation of large numbers of compounds to identify "hits" with desired biological activity.

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the automated testing of vast compound libraries. nuvisan.com For example, an HTS campaign screening over 400,000 small molecules was successfully used to identify a piperazine-1-thiourea as a potent inhibitor of a metabolic enzyme. HTS can be applied to biochemical assays, cell-based assays, and phenotypic screens to find compounds with a specific mode of action or a desired cellular effect. nuvisan.com

Virtual Screening and molecular docking are computational techniques that have become indispensable in piperazinone research. researchgate.net These methods predict how a molecule might bind to a protein target, allowing researchers to prioritize which compounds to synthesize and test. nih.govresearchgate.net This approach saves significant time and resources by focusing on molecules with the highest probability of success. For example, virtual screening has been used to identify piperazine derivatives as potential inhibitors of human acetylcholinesterase for Alzheimer's disease. nih.govresearchgate.net

Other advanced screening methods include:

Fragment-Based Screening: This technique identifies small, low-affinity molecules ("fragments") that bind to a target. nuvisan.com These fragments can then be grown or linked together to create a more potent lead compound.

One-Bead-One-Compound (OBOC) Libraries: This technology allows for the synthesis and screening of massive libraries containing millions or even billions of compounds, significantly expanding the chemical space that can be explored. nih.gov

The integration of these technologies creates a powerful and efficient drug discovery engine, as detailed in the table below.

| Screening Technology | Description | Application in Piperazinone Research |

| High-Throughput Screening (HTS) | Automated testing of large libraries of compounds against a biological target. nuvisan.com | Identification of initial "hit" compounds from diverse chemical libraries. |

| Virtual Screening / Molecular Docking | Computational prediction of ligand-protein binding. researchgate.net | Prioritizing candidates for synthesis; Understanding binding mechanisms. researchgate.netacs.org |

| Fragment-Based Screening | Screening small, low-molecular-weight compounds to find starting points for lead development. nuvisan.com | Identifying novel binding interactions and chemical scaffolds. |

| Phenotypic Screening | Screening compounds based on their effect on cell morphology or function, without prior knowledge of the target. | Discovering compounds with novel mechanisms of action. |

| One-Bead-One-Compound (OBOC) Libraries | Synthesis of massive combinatorial libraries on beads for ultra-high-throughput screening. nih.gov | Exploring vast chemical diversity to find unique inhibitors. |

Emerging Therapeutic Areas and Unexplored Biological Targets for this compound Derivatives

The versatile structure of the piperazinone core has led to its exploration in a wide range of diseases, with several emerging areas showing significant promise. While initially investigated for indications like cancer and central nervous system disorders, the therapeutic potential of this compound derivatives is expanding.

Neurodegenerative Diseases: Beyond traditional targets, piperazine derivatives are being investigated for novel mechanisms in diseases like Alzheimer's. Research has shown that certain piperazine compounds can act as agonists for the TRPC6 channel, which plays a role in synaptic stability, offering a potential new strategy to combat the synaptic loss seen in early Alzheimer's disease. elsevierpure.comnih.govnih.gov Other studies focus on developing piperazine-based molecules that can inhibit the aggregation of both amyloid-β and tau peptides, the two main pathological hallmarks of the disease. acs.org